molecular formula C11H12O B155874 3-Methyl-4-phenyl-3-buten-2-one CAS No. 1901-26-4

3-Methyl-4-phenyl-3-buten-2-one

Cat. No. B155874
CAS RN: 1901-26-4
M. Wt: 160.21 g/mol
InChI Key: BQJFBHBDOAIIGS-HJWRWDBZSA-N
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Description

While the provided papers do not directly discuss 3-Methyl-4-phenyl-3-buten-2-one, they offer insights into related compounds and their properties, which can be useful for a comprehensive analysis of the target molecule.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for Repaglinide, includes steps such as Grignard reaction, oxidation, piperidine substitution, oximation, and reduction. An environmentally friendly catalytic hydrogenation with simple work-up has been developed to improve the yield to 95.5% . This information suggests that similar synthetic strategies could potentially be applied to the synthesis of 3-Methyl-4-phenyl-3-buten-2-one, with modifications to accommodate the specific functional groups and structure of the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Methyl-4-phenyl-3-buten-2-one has been studied using various techniques. For example, the structure of 3-amino-1-phenyl-2-buten-1-one was investigated using density functional theory (DFT) and ab initio calculations, revealing a strong intramolecular hydrogen bond . Additionally, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were established by X-ray diffraction, showing significant conformational details and supramolecular interactions . These studies indicate that advanced computational and analytical methods could be employed to analyze the molecular structure of 3-Methyl-4-phenyl-3-buten-2-one.

Chemical Reactions Analysis

The related compounds exhibit a variety of chemical behaviors. For instance, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one serves as a three-carbon synthon for the synthesis of various heterocycles, demonstrating its versatility in cyclocondensation reactions with different heteronucleophiles . This suggests that 3-Methyl-4-phenyl-3-buten-2-one could also participate in similar reactions, potentially leading to a diverse range of heterocyclic compounds.

Physical and Chemical Properties Analysis

Although the papers do not provide direct information on the physical and chemical properties of 3-Methyl-4-phenyl-3-buten-2-one, they do offer data on related molecules. For example, the intramolecular hydrogen bond in 3-amino-1-phenyl-2-buten-1-one affects its vibrational frequencies, as observed in its Fourier transform infrared and Raman spectra . Such insights can be extrapolated to predict the influence of intramolecular interactions on the physical properties of 3-Methyl-4-phenyl-3-buten-2-one. Additionally, the supramolecular interactions observed in the X-ray diffraction studies of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers could inform predictions about the crystal packing and stability of 3-Methyl-4-phenyl-3-buten-2-one .

Scientific Research Applications

  • Zinc Electroplating

    • Field : Industrial Chemistry
    • Application : 4-Phenyl-3-buten-2-one, also known as benzylideneacetone, is used as an additive for zinc electroplating in aqueous media . It is insoluble in water and is therefore dissolved in methanol before being added to electroplating baths .
    • Method : The interactions between this additive, methanol, and water were studied using Nuclear Magnetic Resonance spectroscopy (NMR), Raman, and IR spectroscopy .
    • Results : The study aimed to predict the structure and vibrational spectra (Raman spectra harmonic wavenumbers) of phenyl-3-buten-2-one by means of density functional theory (DFT) .
  • Substrate for Glutathione Transferase

    • Field : Biochemistry
    • Application : trans-4-Phenyl-3-buten-2-one is used as a substrate for glutathione transferase .
    • Method : It reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines .
    • Results : The reaction results in the formation of aromatic N2-substituted 2-pyrimidinamines .

Safety And Hazards

3-Methyl-4-phenyl-3-buten-2-one causes skin irritation and serious eye irritation. It may also cause an allergic skin reaction . Protective measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

(E)-3-methyl-4-phenylbut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h3-8H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJFBHBDOAIIGS-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

pale yellow crystalline solid with a sweet, fruity, berry, camphor odour
Record name 3-Methyl-4-phenyl-3-buten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/798/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol)
Record name 3-Methyl-4-phenyl-3-buten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/798/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Methyl-4-phenyl-3-buten-2-one

CAS RN

1901-26-4, 42968-14-9
Record name 3-Buten-2-one, 3-methyl-4-phenyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-4-phenyl-3-buten-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-167115
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167115
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Buten-2-one, 3-methyl-4-phenyl-
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Record name 3-methyl-4-phenyl-3-buten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.000
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-METHYL-4-PHENYL-3-BUTEN-2-ONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
GA Burdock, RA Ford - Journal of the American College of …, 1990 - journals.sagepub.com
The test article was administered as single doses by gavage to groups of five male and five female yOlmg adult Sprague-Dawley rats at dose levels of O. SO, 0.67, 0.89, 1.2 and 1.6 g/kg…
Number of citations: 3 journals.sagepub.com
LE Hightower, LR Glasgow, K Stone… - The Journal of …, 1970 - ACS Publications
… 4-phenyl-3-buten-2-one (la), 3-methyl-4-phenyl-3-buten-2-one (lb), and 4-methyl-3-penten-2-… 3-Methyl-4-phenyl-3-buten-2-one (lb) gave thefollowing data: bp 117 (5 mm) [lit.17 bp 130 (…
Number of citations: 26 pubs.acs.org
H Midorikawa - Bulletin of the Chemical Society of Japan, 1954 - journal.csj.jp
… 3-Methyl-4-phenyl-3-buten-2-one … of 3-methyl4-phenyl-3-buten-2-one (IV). This result appeared to indicate that, under such a reaction condition, 1-phenyl-1-pent anol-3-one (III) gave 2,4…
Number of citations: 20 www.journal.csj.jp
Y Kawai, K Saitou, K Hida, A Ohno - Tetrahedron: Asymmetry, 1995 - Elsevier
… Abstract: Bakers' yeast reduction of 3-methyl-4-phenyl-3-buten-2-one affords the … of ~,13-disubstituted enones such as 3methyl-4-phenyl-3-buten-2-one. Fuganti et. al. reported that …
Number of citations: 25 www.sciencedirect.com
D Doughty, B Painter, PE Pigou… - Forensic science …, 2016 - Elsevier
… 1 and MEK 2 which forms 3-methyl-4-phenyl-3-buten-2-one 3. The second step is the … -propene 4 from the reaction between 3-methyl-4-phenyl-3-buten-2-one 3 and peracetic acid (PAA)…
Number of citations: 11 www.sciencedirect.com
BRS de Paula, DS Zampieri, JAR Rodrigues… - Tetrahedron …, 2013 - Elsevier
Enones (Z)-3-methyl-(Z)-3-chloromethyl- and (Z)-3-bromomethyl-4-R-3-buten-2-one (R = n-pentyl, phenyl, 2′- and 4′-chlorophenyl, 3′- and 4′-nitrophenyl, 4′-methoxyphenyl) …
Number of citations: 18 www.sciencedirect.com
M Zagozda, J Plenkiewicz - Tetrahedron: Asymmetry, 2006 - Elsevier
… The bioreductions of 3-methyl-4-phenyl-3-buten-2-one 1a and its phenyl substituted derivatives 1b–e were performed with whole cells of the R. rubra M18D3 yeast in a 2% glucose …
Number of citations: 30 www.sciencedirect.com
Y Kawai, K Saitou, K Hida, DH Dao… - Bulletin of the Chemical …, 1996 - journal.csj.jp
… The reduction of 3-methyl-4-phenyl-3-buten-2-one (1a) with bakers' yeast affords (S)-(+)-3-methyl-4-phenyl-2-butanone (2a) in 42% yield and 71% ee, in which 3-methyl-4phenyl-3-…
Number of citations: 49 www.journal.csj.jp
DS Noyce, WL Reed - Journal of the American Chemical Society, 1959 - ACS Publications
The rate of condensation of benzaldehyde and acetone has been studied in aqueous sodium hydroxide solution. It is concluded that the reaction is first order in each component and …
Number of citations: 51 pubs.acs.org
DS Noyce, LR Snyder - Journal of the American Chemical Society, 1958 - ACS Publications
… afford 1 -phenyl-1 -pentene-3-one (I), while with acid catalysts the product is 3-methyl-4-phenyl-3buten-2-one (II). That this is general with respect to methyl «-alkyl ketones is …
Number of citations: 16 pubs.acs.org

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